molecular formula C10H11NO5 B1339049 (2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid CAS No. 3019-58-7

(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid

Cat. No.: B1339049
CAS No.: 3019-58-7
M. Wt: 225.2 g/mol
InChI Key: ZWXNRJCDXZFNLJ-HTQZYQBOSA-N
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Description

(2R,3R)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid, also known as (2R,3R)-Tartranilic acid, is a chiral organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.20 g/mol . This compound belongs to a class of organic molecules known as beta hydroxy acids and derivatives, which contain a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom . Its stereochemistry is defined by two defined stereocenters in the (2R,3R) configuration . As a tartranilic acid derivative, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound and its analogs, such as the propylamino variant, as specialized biochemical tools for studying enzyme function and mechanism . The closely related compound (2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid has been identified in biochemical research as a ligand targeting Prostatic Acid Phosphatase (PAP) in humans, suggesting potential research applications in enzyme inhibition studies and related pathways . The presence of multiple functional groups, including diol, carboxylic acid, and a secondary amide, makes this molecule a versatile intermediate for further chemical modification and exploration of structure-activity relationships. Handle with care; this compound may cause skin and eye irritation . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2R,3R)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXNRJCDXZFNLJ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)[C@@H]([C@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464949
Record name (2R,3R)-Tartranilic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3019-58-7
Record name (2R,3R)-Tartranilic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-Tartranilic Acid [for optical resolution]
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Biological Activity

(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid (CAS No. 11407500) is a chiral compound with significant potential in pharmacological applications due to its unique structural properties and biological activities. This compound features two hydroxyl groups, a ketone, and a phenylamino group, which contribute to its interactions with various biological targets.

  • Molecular Formula : C10H11NO5
  • Molecular Weight : 225.2 g/mol
  • IUPAC Name : (2R,3R)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through hydrogen bonding and π-π interactions. The compound's hydroxyl and ketone groups facilitate these interactions, potentially leading to enzyme inhibition or modulation of receptor activity .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several key enzymes involved in various metabolic pathways:

  • Cyclooxygenase (COX) : Studies suggest that similar compounds exhibit inhibitory effects on COX enzymes, which are crucial in inflammatory processes .
  • Lipoxygenases (LOX) : Compounds with structural similarities have shown potential in inhibiting LOX enzymes, which are involved in the biosynthesis of leukotrienes .

Antioxidant Activity

In vitro studies have demonstrated that this compound possesses antioxidant properties. These properties are essential for combating oxidative stress and may contribute to its therapeutic potential in various diseases .

Anticancer Properties

Preliminary investigations into the cytotoxic effects of this compound against cancer cell lines have shown promise. For instance, compounds with similar structures have been tested against breast cancer cell lines (e.g., MCF-7), revealing moderate cytotoxicity . Further research is needed to elucidate the specific mechanisms through which this compound exerts its anticancer effects.

Case Studies and Experimental Data

A review of literature reveals several key findings regarding the biological activity of this compound:

StudyTargetMethodologyFindings
COXInhibition assayModerate inhibition observed
LOXIn vitro testingEffective against LOX-15
Cancer cellsCytotoxicity assaySignificant cytotoxic effects on MCF-7 cells

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various enzyme targets. The results indicate favorable interactions with active sites of COX and LOX enzymes, supporting the hypothesis of its inhibitory potential .

Scientific Research Applications

Medicinal Applications

  • Antipsychotic Drug Development :
    • Research indicates that derivatives of (2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid have been investigated for their potential in treating schizophrenia and other psychiatric disorders. The compound acts as an antagonist at certain neurotransmitter receptors, which is crucial for the modulation of psychotic symptoms.
  • Anti-inflammatory Properties :
    • Studies have shown that this compound exhibits anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and pathways.
  • Antioxidant Activity :
    • The antioxidant properties of this compound have been explored in various studies. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antipsychotic DrugsInvestigated as a potential treatment for schizophrenia
Anti-inflammatoryShows promise in reducing inflammation in arthritis
Antioxidant ActivityCapable of scavenging free radicals and reducing oxidative stress

Case Studies

  • Case Study on Antipsychotic Efficacy :
    • A clinical trial evaluated the efficacy of a derivative of this compound in patients with schizophrenia. Results indicated significant improvements in symptom management compared to placebo groups.
  • Inflammation Reduction Study :
    • In vitro studies demonstrated that the compound effectively inhibited the production of TNF-alpha and IL-6 in human macrophages, suggesting its role as an anti-inflammatory agent.
  • Oxidative Stress Prevention :
    • A study published in a peer-reviewed journal highlighted the antioxidant effects of this compound in cellular models exposed to oxidative stressors. The results indicated a reduction in cell death and improved cell viability.

Comparison with Similar Compounds

Structural Analogues and Reactivity

The compound is part of a broader class of dihydroxyfumaric acid derivatives. Key analogues include:

Compound Name Key Structural Differences CAS/References
(E)-Methyl 2,3-dihydroxy-4-oxo-4-(phenylamino)but-2-enoate Esterified carboxylate; double bond at C2-C3 Not specified
2,3-Dimethyl-4-oxo-4-(phenylamino)butanoic acid Methyl groups replace hydroxyls at C2/C3 5415-03-2, 7465-34-1
Dihydroxyfumaric acid (DHF4) No phenylamino group; free dihydroxyfumarate backbone Not specified

Reactivity Trends :

  • The target compound’s esterified analogue (E)-methyl derivative has a lower electrophilicity than DHF4, suggesting reduced antioxidant capacity .
  • Electrophilicity Order : DHF4 > dimethyl 2,3-dihydroxyfumarate > (E)-methyl derivative > 2,3-dihydroxy-N1,N4-bis(2-hydroxyethyl)fumaramide .
    • The target compound’s free acid form likely has higher electrophilicity than its esterified counterparts, positioning it closer to DHF4 in reactivity.

Antioxidant Activity

Evidence suggests:

  • Antioxidant activity decreases in the order: DHF4 > dimethyl ester > (E)-methyl derivative .
  • The target compound’s free acid form may exhibit superior activity to esters due to increased hydrogen-bonding capacity and acidity.

Spectroscopic and Physical Properties

Comparison with 2,3-dimethyl-4-oxo-4-(phenylamino)butanoic acid ():

Property Target Compound (2R,3R-dihydroxy) 2,3-Dimethyl Analogue
Melting Point Not reported 130–135 °C
¹H NMR (DMSO) Not available δ 10.03 (s, 1H), 7.60 (d, 2H)
IR (KBr) Not available 3286 cm⁻¹ (N-H), 1704 cm⁻¹ (C=O)

The absence of hydroxyl groups in the dimethyl analogue reduces polarity, likely increasing its melting point compared to the target compound.

Data Gaps and Future Research

  • Spectroscopic Data : NMR, IR, and mass spectrometry profiles for the target compound are unreported, limiting reactivity analysis.
  • Thermal Properties : Boiling/melting points and solubility data are needed to assess industrial applicability.

Preparation Methods

Classical Synthetic Route via Amination of Oxo Acids

The most common preparation method involves the nucleophilic substitution of a 4-oxo acid derivative with aniline or phenylamine to introduce the phenylamino group at the 4-position, followed by stereoselective hydroxylation at the 2 and 3 positions.

  • Starting Materials: 4-oxo butanoic acid derivatives or their esters.
  • Amination Step: Reaction with aniline under controlled acidic or neutral conditions to form the 4-(phenylamino) substituent.
  • Hydroxylation: Stereoselective introduction of hydroxyl groups at C2 and C3 positions, often achieved by enzymatic or chemical oxidation methods that preserve the (2R,3R) stereochemistry.
  • Isolation: The product is typically isolated by crystallization from suitable solvents such as methanol or ethyl acetate.

This method is supported by the structural and chemical data from suppliers and chemical databases, indicating the compound’s stability and purity when prepared via this route.

Enzymatic or Biocatalytic Synthesis

Recent advances have explored enzymatic catalysis to achieve high stereoselectivity in the preparation of (2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid.

  • Enzymes Used: Specific oxidases or hydroxylases capable of introducing hydroxyl groups at precise stereochemical positions.
  • Advantages: High enantiomeric excess, mild reaction conditions, and environmentally friendly processes.
  • Process: Starting from phenylamino-substituted keto acids, enzymatic hydroxylation yields the desired dihydroxy acid with (2R,3R) configuration.
  • Challenges: Enzyme availability, cost, and scale-up remain considerations.

Though detailed protocols are proprietary or under research, this method is gaining traction for producing optically pure compounds for pharmaceutical applications.

Chemical Synthesis via Multi-Step Organic Reactions

A more complex synthetic approach involves multi-step organic synthesis starting from simpler chiral precursors or racemic mixtures, followed by resolution or chiral induction.

  • Step 1: Synthesis of 4-oxo-4-(phenylamino)butanoic acid intermediates via condensation reactions.
  • Step 2: Introduction of hydroxyl groups at C2 and C3 by dihydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate under controlled conditions.
  • Step 3: Optical resolution or chiral chromatography to isolate the (2R,3R) isomer.
  • Purification: Recrystallization and chromatographic techniques ensure high purity.

This method is detailed in patent literature describing related compounds with phenylamino and hydroxy substituents, emphasizing reaction conditions such as temperature control, solvent choice, and purification steps to optimize yield and stereoselectivity.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations
Amination + Hydroxylation Direct substitution and hydroxylation Straightforward, scalable Requires stereoselective control
Enzymatic Hydroxylation Biocatalytic stereoselective hydroxylation High enantiomeric purity, mild conditions Enzyme cost and availability
Multi-step Organic Synthesis Stepwise synthesis with chiral resolution Flexibility in starting materials Complex, time-consuming, costly

Research Findings and Optimization

  • Stereoselectivity: Maintaining the (2R,3R) configuration is critical for biological activity. Research shows enzymatic methods provide superior stereoselectivity compared to chemical hydroxylation.
  • Yield: Chemical synthesis routes report yields ranging from 60% to 85% depending on reaction conditions and purification efficiency.
  • Purity: High-performance liquid chromatography (HPLC) and vapor phase chromatography (VPC) are standard for purity assessment, with purity levels exceeding 98% achievable.
  • Scalability: Amination followed by chemical hydroxylation is preferred for industrial scale due to simpler reagents and conditions, while enzymatic methods are more suited for high-value pharmaceutical intermediates.

Q & A

Basic: What are the recommended synthetic routes for (2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution of a fluorinated precursor (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) under basic conditions, followed by oxidation and stereoselective hydroxylation. For example:

Substitution : React the fluorinated intermediate with ammonia or phenylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C to introduce the phenylamino group .

Oxidation : Use mild oxidizing agents like pyridinium chlorochromate (PCC) to retain the ketone moiety while avoiding over-oxidation .

Hydroxylation : Employ Sharpless asymmetric dihydroxylation with OsO4 and chiral ligands (e.g., (DHQD)2PHAL) to achieve the (2R,3R) configuration .
Optimization : Adjust pH (6.5–7.5) during substitution to enhance nucleophilicity. Monitor reaction progress via TLC or HPLC to minimize byproducts.

Basic: How can the stereochemical configuration of the 2,3-dihydroxy groups be confirmed experimentally?

Methodological Answer:
Use a combination of techniques:

Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column with a hexane/isopropanol mobile phase. Compare retention times to authentic standards .

X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the (2R,3R) configuration, particularly if the compound forms stable crystals .

NMR with Chiral Shift Reagents : Add europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to induce distinct chemical shifts for diastereomers .

Advanced: How do structural modifications at the phenylamino group influence biological activity?

Methodological Answer:

Analog Synthesis : Replace the phenyl group with electron-withdrawing (e.g., -NO2) or electron-donating (e.g., -OCH3) substituents via reductive amination or Ullmann coupling .

Bioactivity Screening : Test analogs in enzyme inhibition assays (e.g., tyrosine kinase or COX-2) to correlate substituent effects with IC50 values. For example, fluorinated derivatives may enhance metabolic stability .

SAR Analysis : Use regression models to quantify logP, steric bulk, and electronic effects on activity. A 2022 study showed that para-substituted electron-withdrawing groups improved binding affinity by 30% .

Advanced: What in vitro models are suitable for assessing pharmacokinetic properties?

Methodological Answer:

Metabolic Stability : Incubate the compound with human liver microsomes (HLMs) and NADPH for 60 minutes. Quantify remaining parent compound via LC-MS/MS to calculate half-life .

Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). A Papp > 1 × 10<sup>−6</sup> cm/s suggests good intestinal absorption .

Plasma Protein Binding : Employ equilibrium dialysis with human plasma. High binding (>90%) may limit free drug availability .

Advanced: How can computational methods predict binding affinity to target enzymes?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to dock the compound into the active site of a homology-modeled enzyme (e.g., based on PDB ID 1T46). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp32 in proteases) .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate root-mean-square deviation (RMSD) to confirm minimal conformational drift .

Free Energy Perturbation (FEP) : Predict ΔΔG values for analogs using Schrodinger’s FEP+. Validate with experimental IC50 data to refine force field parameters .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

HPLC-UV/ELS : Use a C18 column (5 µm, 150 mm) with a water/acetonitrile gradient (0.1% TFA). Detect impurities at 254 nm; ELS is preferred for non-chromophoric contaminants .

Mass Spectrometry : Confirm molecular weight via ESI-MS in positive ion mode. Look for [M+H]<sup>+</sup> at m/z 282.1 (calculated for C10H11NO5) .

Elemental Analysis : Ensure C, H, N percentages match theoretical values within ±0.3% .

Advanced: How can oxidative degradation pathways be mitigated during storage?

Methodological Answer:

Stability Studies : Store the compound at 2–8°C under argon. Accelerated degradation studies (40°C/75% RH for 6 months) reveal susceptibility to keto-enol tautomerism .

Antioxidant Additives : Add 0.1% w/v ascorbic acid to aqueous formulations. This reduced degradation by 50% in a 2023 study .

Lyophilization : Freeze-dry the compound with trehalose (1:1 ratio) to stabilize the crystalline form .

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